molecular formula C11H6O5 B12740904 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 28437-68-5

5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B12740904
CAS No.: 28437-68-5
M. Wt: 218.16 g/mol
InChI Key: XDASEBHPSSDPDJ-UHFFFAOYSA-N
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Description

5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C11H6O5 and a molecular weight of 218.16 g/mol . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydroxybenzaldehyde derivatives and furan derivatives, followed by cyclization reactions . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted furocoumarins, depending on the specific reaction and conditions used .

Scientific Research Applications

5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex furocoumarins and related compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of skin disorders and as a photosensitizing agent in phototherapy.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, leading to the formation of DNA adducts and subsequent biological effects. It can also generate reactive oxygen species (ROS) upon exposure to light, contributing to its photosensitizing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Dihydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

28437-68-5

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

5,9-dihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H

InChI Key

XDASEBHPSSDPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O

Origin of Product

United States

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